molecular formula C13H15ClFN3 B7587608 1-(3-chloro-4-fluorophenyl)-N-(2-imidazol-1-ylethyl)ethanamine

1-(3-chloro-4-fluorophenyl)-N-(2-imidazol-1-ylethyl)ethanamine

Cat. No. B7587608
M. Wt: 267.73 g/mol
InChI Key: CKRHLTKPJORQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-fluorophenyl)-N-(2-imidazol-1-ylethyl)ethanamine, also known as CFPIE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFPIE belongs to the class of compounds known as selective serotonin receptor agonists, which have been shown to have a range of effects on the central nervous system.

Mechanism of Action

1-(3-chloro-4-fluorophenyl)-N-(2-imidazol-1-ylethyl)ethanamine exerts its effects by binding to the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. Activation of this receptor leads to a range of downstream effects, including the modulation of neurotransmitter release and the regulation of intracellular signaling pathways. 1-(3-chloro-4-fluorophenyl)-N-(2-imidazol-1-ylethyl)ethanamine has been shown to increase the release of serotonin and other neurotransmitters, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(3-chloro-4-fluorophenyl)-N-(2-imidazol-1-ylethyl)ethanamine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular signaling pathways, and the alteration of gene expression. 1-(3-chloro-4-fluorophenyl)-N-(2-imidazol-1-ylethyl)ethanamine has been shown to increase the release of serotonin and other neurotransmitters, which may contribute to its anxiolytic and antidepressant effects. 1-(3-chloro-4-fluorophenyl)-N-(2-imidazol-1-ylethyl)ethanamine has also been shown to modulate the activity of various ion channels and transporters, which may contribute to its effects on neuronal excitability.

Advantages and Limitations for Lab Experiments

1-(3-chloro-4-fluorophenyl)-N-(2-imidazol-1-ylethyl)ethanamine has several advantages for use in laboratory experiments, including its high affinity for the serotonin 5-HT1A receptor and its well-characterized mechanism of action. However, there are also some limitations to the use of 1-(3-chloro-4-fluorophenyl)-N-(2-imidazol-1-ylethyl)ethanamine in laboratory experiments, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are several potential future directions for research on 1-(3-chloro-4-fluorophenyl)-N-(2-imidazol-1-ylethyl)ethanamine, including the development of new synthetic methods for the compound, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in humans. Additionally, further studies are needed to fully understand the mechanisms underlying the anxiolytic and antidepressant effects of 1-(3-chloro-4-fluorophenyl)-N-(2-imidazol-1-ylethyl)ethanamine, and to determine the optimal dosing and administration strategies for the compound.

Synthesis Methods

1-(3-chloro-4-fluorophenyl)-N-(2-imidazol-1-ylethyl)ethanamine can be synthesized using a variety of methods, including the reaction of 3-chloro-4-fluoroaniline with 2-imidazol-1-ylethanol in the presence of a suitable catalyst. Other methods involve the use of different reagents and reaction conditions, but all result in the formation of 1-(3-chloro-4-fluorophenyl)-N-(2-imidazol-1-ylethyl)ethanamine as the final product.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-N-(2-imidazol-1-ylethyl)ethanamine has been the subject of numerous scientific studies due to its potential applications in the treatment of various neurological and psychiatric disorders. Studies have shown that 1-(3-chloro-4-fluorophenyl)-N-(2-imidazol-1-ylethyl)ethanamine has a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(3-chloro-4-fluorophenyl)-N-(2-imidazol-1-ylethyl)ethanamine has been shown to have anxiolytic and antidepressant effects in animal models, and may have potential applications in the treatment of anxiety and depression in humans.

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-N-(2-imidazol-1-ylethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFN3/c1-10(11-2-3-13(15)12(14)8-11)17-5-7-18-6-4-16-9-18/h2-4,6,8-10,17H,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRHLTKPJORQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Cl)NCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-fluorophenyl)-N-(2-imidazol-1-ylethyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.